Comparative Antitussive Efficacy in a Double-Blind Randomized Trial: Butetamate Citrate Linctus vs. Clobutinol Syrup
A 1990 double-blind, randomized clinical study involving 60 patients compared the antitussive efficacy of butetamate citrate linctus against clobutinol syrup [1]. Both treatments were reported to produce significant improvements in cough severity and frequency. However, the published abstract does not provide numerical percentage reductions or p-values to statistically differentiate the two arms [1]. While a qualitative observation suggested that butetamate was more effective in the subpopulation of patients with cough due to carcinomas, this finding lacks supporting quantitative data and statistical analysis in the available record [1].
| Evidence Dimension | Antitussive efficacy (cough severity/frequency reduction) |
|---|---|
| Target Compound Data | Significant improvement reported (quantitative data not provided in abstract) |
| Comparator Or Baseline | Clobutinol syrup |
| Quantified Difference | Not quantified; qualitative suggestion of superior efficacy in carcinoma subgroup (data not shown) |
| Conditions | 60 patients with irritative or chronic cough; double-blind, randomized study over 5 days |
Why This Matters
This study provides the only identifiable peer-reviewed clinical comparator data for butetamate, establishing non-inferiority to an established antitussive, though the absence of numerical data severely limits its utility for rigorous procurement decisions.
- [1] Charpin J, Weibel MA. Comparative evaluation of the antitussive activity of butamirate citrate linctus versus clobutinol syrup. Respiration. 1990;57(4):275-9. View Source
